

An In-depth Technical Guide to 1-(3-Bromopropyl)piperidine Hydrobromide

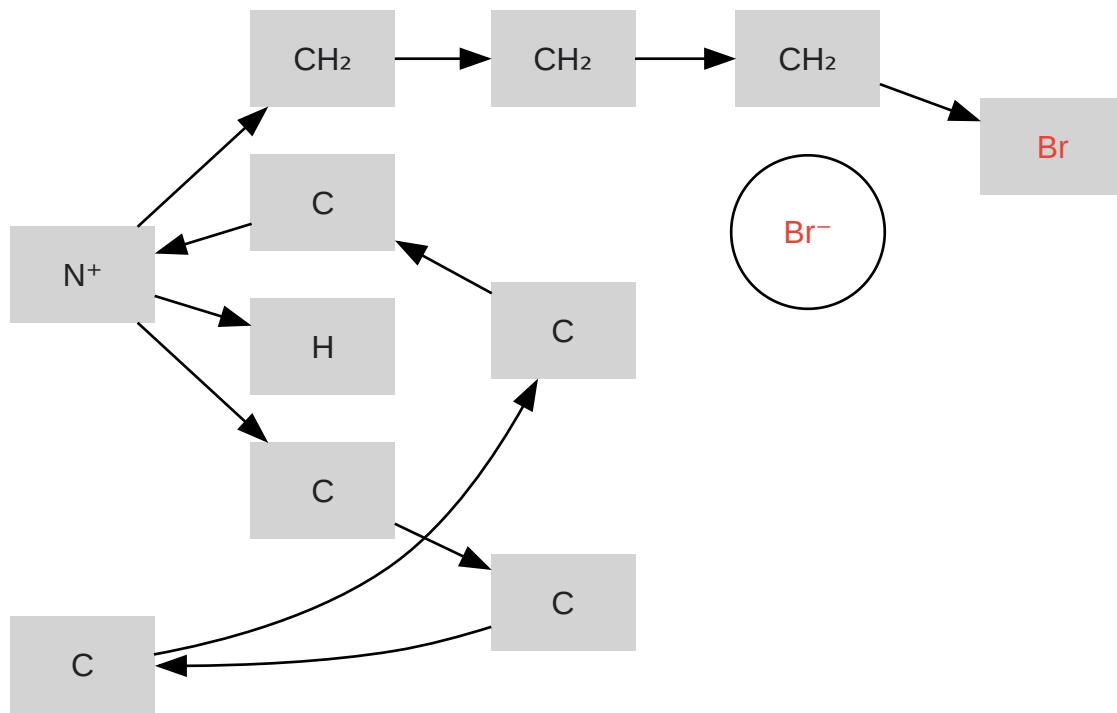
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Bromopropyl)piperidine hydrobromide

Cat. No.: B1342162

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a representative synthetic protocol for **1-(3-bromopropyl)piperidine hydrobromide**. This compound is a valuable building block in organic synthesis, particularly for the introduction of a piperidinopropyl moiety in the development of novel chemical entities.

Molecular Structure and Properties

1-(3-Bromopropyl)piperidine hydrobromide is the hydrobromide salt of the tertiary amine 1-(3-bromopropyl)piperidine. The molecule consists of a saturated six-membered heterocyclic piperidine ring where the nitrogen atom is substituted with a three-carbon propyl chain. A bromine atom is attached to the terminal carbon of this propyl chain. The hydrobromide salt is formed by the protonation of the piperidine nitrogen by hydrobromic acid.

The chemical structure is depicted in the diagram below, which illustrates the connectivity of the atoms within the molecule.

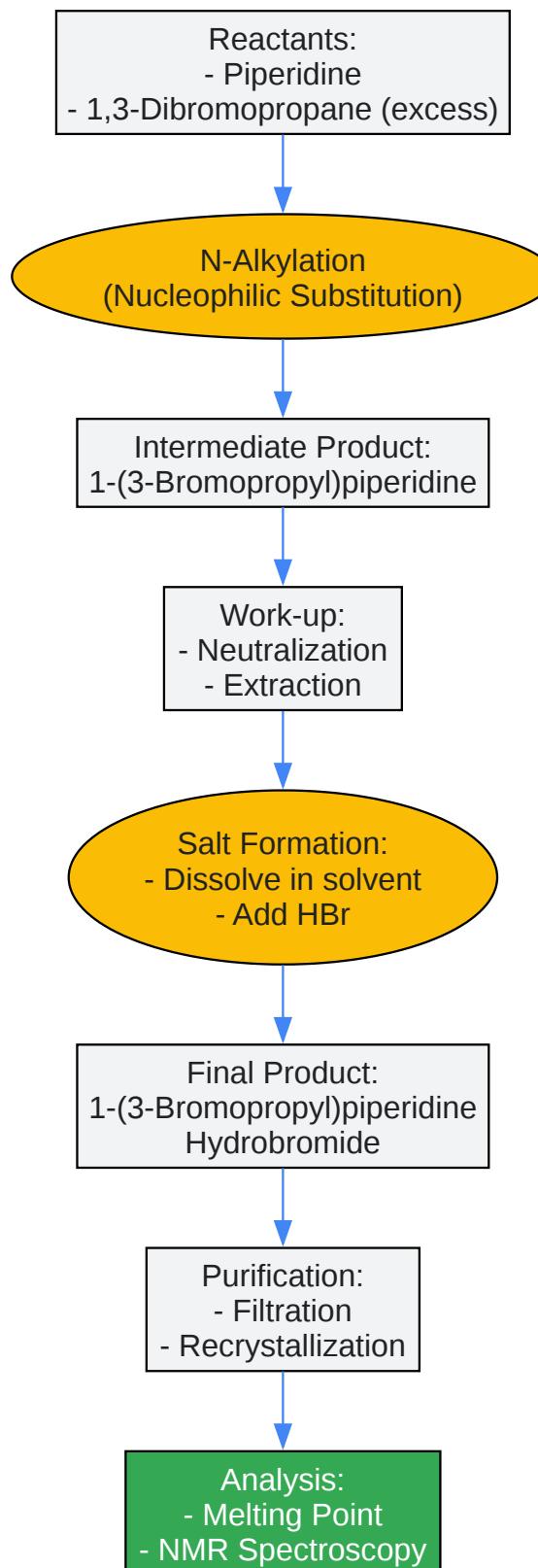
[Click to download full resolution via product page](#)

Caption: Molecular structure of **1-(3-Bromopropyl)piperidine hydrobromide**.

Quantitative Data Summary

The following table summarizes the key quantitative data for **1-(3-Bromopropyl)piperidine hydrobromide**.

Property	Value	Reference(s)
CAS Number	58689-34-2	[1] [2] [3]
Molecular Formula	C ₈ H ₁₇ Br ₂ N or C ₈ H ₁₆ BrN·HBr	[4] [5]
Molecular Weight	287.04 g/mol	[4]
Appearance	White to light yellow powder or crystals	[1] [6]
Purity	Typically >98.0%	[1] [2]
Melting Point	203.0 - 207.0 °C	[1] [6]
Synonyms	1-(3-Bromopropyl)piperidinium bromide, 3-Piperidinopropyl bromide hydrobromide	[4]


Experimental Protocols: Synthesis

The synthesis of **1-(3-bromopropyl)piperidine hydrobromide** can be achieved via the N-alkylation of piperidine with 1,3-dibromopropane. The following is a representative protocol based on established chemical principles for such reactions.

Reaction Principle:

The synthesis proceeds via a nucleophilic substitution reaction where the secondary amine (piperidine) acts as a nucleophile, attacking one of the electrophilic carbon atoms of 1,3-dibromopropane. By using an excess of 1,3-dibromopropane, the formation of the di-substituted product is minimized. The resulting tertiary amine is then converted to its hydrobromide salt by treatment with hydrobromic acid.

Representative Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: A representative workflow for the synthesis of **1-(3-Bromopropyl)piperidine hydrobromide**.

Detailed Methodology:

- Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-dibromopropane (e.g., 3-5 equivalents) dissolved in a suitable aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF).
- Addition of Piperidine: Slowly add piperidine (1 equivalent) to the stirred solution of 1,3-dibromopropane. The reaction is typically performed at room temperature or with gentle heating to control the rate of reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to observe the consumption of piperidine and the formation of the mono-alkylated product.
- Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The excess 1,3-dibromopropane and solvent can be removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted piperidine hydrobromide that may have formed. The organic layer is dried over anhydrous sodium sulfate.
- Salt Formation: The dried organic solution containing 1-(3-bromopropyl)piperidine is cooled in an ice bath. A solution of hydrobromic acid (e.g., 48% in water or HBr in acetic acid) is added dropwise with stirring until the solution becomes acidic.
- Isolation and Purification: The precipitated **1-(3-bromopropyl)piperidine hydrobromide** is collected by filtration, washed with a cold solvent (e.g., diethyl ether) to remove impurities, and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/ether.
- Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Boc-4-(3-bromoPropyl)piperidine synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. "The Regioselective 3-Alkylation of Piperidine" by Richard Dunn Todd [digitalcommons.odu.edu]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(3-BromoPropyl)piperidine Hydrobromide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1342162#1-3-bromopropyl-piperidine-hydrobromide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com